5-Methoxy-2-nitrosophenol CAS 13895-38-0 properties

5-Methoxy-2-nitrosophenol CAS 13895-38-0 properties

An In-Depth Technical Guide to 5-Methoxy-2-nitrosophenol (CAS 13895-38-0): Properties, Synthesis, and Handling

Introduction

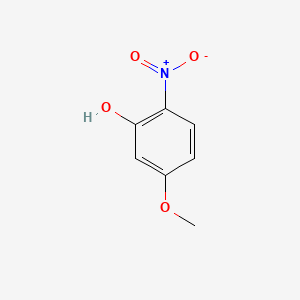

5-Methoxy-2-nitrosophenol (CAS No: 13895-38-0) is a substituted aromatic compound possessing three key functional groups: a hydroxyl (phenol), a methoxy (ether), and a nitroso group.[1] This unique combination of functionalities, particularly the ortho-relationship of the nitroso and hydroxyl groups, imparts specific chemical properties and reactivity, making it a molecule of interest for researchers in organic synthesis and materials science. While not a widely commercialized product, its structure suggests potential as a versatile intermediate for the synthesis of more complex molecules, such as dyes, pharmaceutical agents, and ligands for coordination chemistry.

This guide provides a comprehensive overview of 5-Methoxy-2-nitrosophenol, consolidating its known physicochemical properties, outlining a plausible synthetic pathway, discussing its key reactivity—including its tautomeric nature—and detailing critical safety and handling protocols for laboratory use.

Physicochemical and Computed Properties

The fundamental properties of 5-Methoxy-2-nitrosophenol are summarized below. The experimental data is complemented by predicted values where necessary.

| Property | Value | Source |

| CAS Number | 13895-38-0 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| IUPAC Name | 5-methoxy-2-nitrosophenol | |

| Synonyms | 2-Nitroso-5-methoxyphenol, 4-Nitrosoresorcinol 1-monomethyl ether, Coniferron | [1][2] |

| Appearance | White to Yellow to Orange powder or crystals | [2] |

| Melting Point | 156 °C | [1][2] |

| Boiling Point | 310.0 ± 32.0 °C (Predicted) | [2] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1][2] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Electrophilic Nitrosation

The synthesis of 5-Methoxy-2-nitrosophenol can be logically achieved through the electrophilic nitrosation of 3-methoxyphenol. The phenol group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methoxy group is also activating and ortho-, para-directing. In 3-methoxyphenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are highly activated. The position ortho to the hydroxyl and para to the methoxy (position 2) is sterically accessible and electronically favored, making it the primary site for substitution.

The electrophile, the nitrosonium ion (NO⁺), is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric or hydrochloric acid, under cold conditions to prevent its decomposition.

Caption: Proposed synthesis of 5-Methoxy-2-nitrosophenol.

Experimental Protocol: Synthesis of 5-Methoxy-2-nitrosophenol

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxyphenol (1 equivalent) in a suitable solvent like dilute aqueous ethanol. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acidification: Slowly add concentrated sulfuric acid (approx. 2 equivalents) dropwise while stirring vigorously, ensuring the temperature does not rise above 5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (1.05 equivalents) in water. Add this solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature strictly between 0-5 °C throughout the addition. The solution may change color.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: The product may precipitate from the solution. Collect the solid product by vacuum filtration. If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the crude product with cold water to remove any unreacted salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Key Reactivity: Nitroso-Oxime Tautomerism

A defining characteristic of ortho-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding ortho-quinone monooxime form.[3][4] This equilibrium is a type of phenol-keto tautomerism, where a proton transfer occurs between the phenolic oxygen and the nitroso nitrogen, accompanied by a rearrangement of the pi-electron system.[5] In the solid state and in many solvents, the quinone monooxime tautomer is often more stable due to the formation of a strong intramolecular hydrogen bond. This structural duality is critical as it dictates the compound's reactivity, color, and chelating properties.

Caption: Tautomeric equilibrium of 5-Methoxy-2-nitrosophenol.

Structural Elucidation by Spectroscopy

Confirmation of the structure of 5-Methoxy-2-nitrosophenol relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum should reveal distinct signals for each type of proton. Three signals would be expected in the aromatic region (approx. 6.5-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A sharp singlet corresponding to the three methoxy protons (O-CH₃) would appear upfield (approx. 3.8-4.0 ppm). The phenolic proton (O-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The presence of the oxime tautomer would present a different set of signals.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. Six signals would be in the aromatic/olefinic region (approx. 110-170 ppm), corresponding to the benzene ring carbons, and one signal for the methoxy carbon would be observed upfield (approx. 55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[6] Key absorption bands would include a broad O-H stretch (approx. 3200-3500 cm⁻¹) for the phenol, C-O stretching vibrations for the ether and phenol moieties (approx. 1200-1300 cm⁻¹), aromatic C=C stretching (approx. 1450-1600 cm⁻¹), and a characteristic N=O stretch (approx. 1500-1650 cm⁻¹). The position of these bands can help infer the dominant tautomeric form.

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular formula C₇H₇NO₃.

Safety, Handling, and Storage

5-Methoxy-2-nitrosophenol is a hazardous chemical and must be handled with appropriate precautions.[6]

GHS Hazard Classification:

-

Flammable Solid (H228): The compound is a flammable solid.[2][6]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[2][6]

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7]

-

Skin Contact: Instantly wash the affected area with soap and water and rinse thoroughly. Seek medical aid if irritation persists.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

-

Storage: Store in a dry, cool, and well-ventilated area.[7] Keep the container tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents.

Potential Research and Industrial Applications

While specific, large-scale applications for 5-Methoxy-2-nitrosophenol are not well-documented, its molecular structure is indicative of its potential as a valuable chemical intermediate. Related nitrophenol and nitrosophenol compounds are widely used in several fields:

-

Pharmaceutical Synthesis: Nitrophenols are common precursors in the synthesis of active pharmaceutical ingredients (APIs), often involving the reduction of the nitro or nitroso group to an amine.[8]

-

Agrochemicals: The compound could serve as a building block for developing new herbicides and pesticides.[8]

-

Dye and Pigment Industry: The chromophoric nitroso and phenol groups suggest its potential use in synthesizing azo dyes or other colorants.[8]

-

Coordination Chemistry: The ortho-nitroso-phenol moiety is an excellent bidentate chelating ligand, capable of forming stable complexes with various metal ions. These complexes can have applications in catalysis, analytical chemistry, and materials science.

Conclusion

5-Methoxy-2-nitrosophenol is a multi-functional aromatic compound characterized by its distinct physicochemical properties, its tautomeric equilibrium, and its potential as a synthetic intermediate. Its preparation via electrophilic nitrosation of 3-methoxyphenol is a straightforward and logical approach. A thorough understanding of its hazardous nature, particularly its flammability and irritant properties, is paramount for its safe handling and use in a research setting. For scientists and drug development professionals, this compound represents a potentially useful, though under-explored, building block for the creation of novel and complex molecular architectures.

References

- Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL Safety Data Sheet.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Methoxy-5-nitrophenol.

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol (CID 219635). PubChem. Retrieved from [Link]

- Chem-Impex. (n.d.). 4-Methoxy-2-nitrophenol.

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitrophenol (CID 69471). PubChem. Retrieved from [Link]

- ECHEMI. (n.d.). 5-Methoxy-2-nitrosophenol CAS 13895-38-0.

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrosophenol (CID 83801). PubChem. Retrieved from [Link]

- Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.

-

ACS Publications. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. Retrieved from [Link]

- Benchchem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitrophenol 98 636-93-1.

- Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.

- ChemicalBook. (2025, September 3). 2-Methoxy-5-nitrophenol(636-93-1).

- ResearchGate. (2025, August 5). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study.

- ChemScene. (n.d.). 704-14-3 | 5-Methoxy-2-nitrophenol.

- ChemicalBook. (n.d.). 2-Methoxy-5-nitrophenol(636-93-1) 1H NMR spectrum.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Benchchem. (n.d.). Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol.

- Brainly.in. (2021, August 29). Which of the following exhibits tautomerism?.

- LookChem. (n.d.). What are the application and preparation methods of 2-Methoxy-5-nitrophenol sodium salt?.

-

YouTube. (2020, September 1). Tautomerism; Types & Stability of Tautomers. Retrieved from [Link]

- Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-NITROSORESORCINOL 1-MONOMETHYL ETHER | 13895-38-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. brainly.in [brainly.in]

- 5. youtube.com [youtube.com]

- 6. 5-Methoxy-2-nitrosophenol | C7H7NO3 | CID 83801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. georganics.sk [georganics.sk]

- 8. chemimpex.com [chemimpex.com]